N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-ethylphenoxy)acetamide
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Overview
Description
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-ethylphenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a phenyl group, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-ethylphenoxy)acetamide typically involves multiple steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Substitution Reactions:
Phenyl Group Attachment: The phenyl group is introduced via a coupling reaction, such as Suzuki coupling, using appropriate boronic acids and palladium catalysts.
Acetamide Formation: The final step involves the reaction of the substituted benzoxazole with 4-ethylphenoxyacetic acid in the presence of coupling agents like EDCI or DCC to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, employing high-throughput screening for catalyst selection, and implementing purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzoxazole or phenyl rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzoxazole or phenyl derivatives.
Scientific Research Applications
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-ethylphenoxy)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring’s ability to emit fluorescence.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide
- N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)acetamide
Uniqueness
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-ethylphenoxy)acetamide stands out due to the presence of the ethyl group on the phenoxy moiety, which may influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C26H26N2O3 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C26H26N2O3/c1-5-19-9-11-20(12-10-19)30-15-24(29)27-22-8-6-7-21(18(22)4)26-28-23-14-16(2)13-17(3)25(23)31-26/h6-14H,5,15H2,1-4H3,(H,27,29) |
InChI Key |
YVWKBRSJQZDDBT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2C)C3=NC4=CC(=CC(=C4O3)C)C |
Origin of Product |
United States |
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